1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene. This compound has a molecular formula of C₉H₁₆N₂ and a molecular weight of 152.24 g/mol . It is a versatile compound with significant applications in organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 1,5-diaminopentane with formaldehyde in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including acylation and alkylation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of ionic liquids and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets. The compound can act as a base, facilitating various chemical reactions by deprotonating substrates. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic nitrogen-containing compound with similar reactivity.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A structurally related compound with comparable chemical properties.
Uniqueness
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is unique due to its specific ring structure, which imparts distinct chemical reactivity and stability. Its ability to act as a strong base and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
57516-77-5 |
---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h5,10H,1-4,6-8H2 |
InChI Key |
LRAUXUFJZIWABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCNC2=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.